molecular formula C15H11NO3 B12093977 N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide CAS No. 500260-82-2

N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Cat. No.: B12093977
CAS No.: 500260-82-2
M. Wt: 253.25 g/mol
InChI Key: RKLZCESMDFIYJV-UHFFFAOYSA-N
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Description

Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) is a chemical compound with the molecular formula C15H11NO3. It is known for its unique structure, which includes a benzamide group attached to a 1,3-dihydro-1-oxo-5-isobenzofuranyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) typically involves the reaction of isobenzofuran-1(3H)-one with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce substituted benzamides.

Scientific Research Applications

Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) include other benzamide derivatives and isobenzofuran derivatives. These compounds share structural similarities but may differ in their chemical and biological properties.

Uniqueness

What sets Benzamide, N-(1,3-dihydro-1-oxo-5-isobenzofuranyl)- (9CI) apart is its unique combination of the benzamide and isobenzofuran moieties, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

500260-82-2

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

N-(1-oxo-3H-2-benzofuran-5-yl)benzamide

InChI

InChI=1S/C15H11NO3/c17-14(10-4-2-1-3-5-10)16-12-6-7-13-11(8-12)9-19-15(13)18/h1-8H,9H2,(H,16,17)

InChI Key

RKLZCESMDFIYJV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)O1

Origin of Product

United States

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